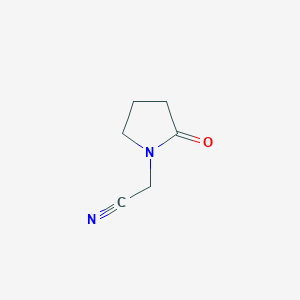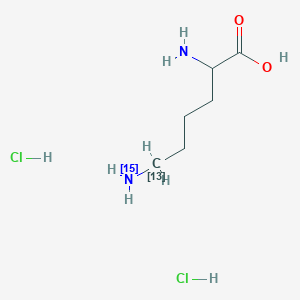
2-(2-Oxopyrrolidin-1-il)acetonitrilo
Descripción general
Descripción
2-(2-Oxopyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles It is characterized by a pyrrolidinone ring attached to an acetonitrile group
Aplicaciones Científicas De Investigación
2-(2-Oxopyrrolidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
Target of Action
2-(2-Oxopyrrolidin-1-yl)acetonitrile, also known as a derivative of 2-(2-Oxopyrrolidin-1-yl)acetamide, is known to exhibit psychotropic and cerebroprotective effects . The primary targets of this compound are likely to be receptors or enzymes in the central nervous system and cerebrovascular system .
Mode of Action
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it interacts with its targets in a similar manner . This interaction could lead to changes in the activity of these targets, potentially resulting in the observed psychotropic and cerebroprotective effects .
Biochemical Pathways
Given its observed effects on the central nervous system and cerebrovascular system, it is likely that it affects pathways related to neurotransmission and vascular function .
Pharmacokinetics
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it has similar adme properties . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of 2-(2-Oxopyrrolidin-1-yl)acetonitrile’s action are likely to be diverse, given its potential effects on multiple targets and pathways. Its most notable effects are its psychotropic and cerebroprotective effects, which suggest that it may have beneficial effects on cognitive function and neurological health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Oxopyrrolidin-1-yl)acetonitrile. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
2-(2-Oxopyrrolidin-1-yl)acetonitrile can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetonitrile involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Oxopyrrolidin-1-yl)acetonitrile can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-Oxopyrrolidin-1-yl)acetonitrile can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-(2-Oxopyrrolidin-1-yl)acetonitrile is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2-(2-Oxopyrrolidin-1-yl)acetonitrile is transported and distributed within cells and tissues. This can involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetonitrile typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction mixture is heated at 65-75°C for 3-4 hours, resulting in the formation of the desired product . Another method involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis .
Industrial Production Methods
Industrial production methods for 2-(2-Oxopyrrolidin-1-yl)acetonitrile are generally based on large-scale procedures similar to the laboratory methods mentioned above. These methods often require optimization for yield and purity, including the use of specialized purification techniques to isolate the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitriles .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Piracetam: A well-known nootropic drug used to enhance cognitive function.
Phenylpiracetam: A derivative of piracetam with enhanced stimulant properties.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)acetonitrile is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its nitrile group provides a versatile site for chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPVDIXKVBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530340 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57275-83-9 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1625577.png)


![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)


